An In-depth Technical Guide to α-Phenyl-1H-indole-3-ethanamine and its Analogs
An In-depth Technical Guide to α-Phenyl-1H-indole-3-ethanamine and its Analogs
This guide provides a comprehensive technical overview of α-phenyl-1H-indole-3-ethanamine, a tryptamine derivative with a unique structural feature—a phenyl group at the alpha position of the ethylamine side chain. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical identity, potential synthetic pathways, analytical characterization, and putative biological activities, drawing on the extensive knowledge base of indole alkaloids and phenethylamines.
Chemical Identity and Nomenclature
α-Phenyl-1H-indole-3-ethanamine, while not a widely documented compound, belongs to the vast family of tryptamines. Its systematic IUPAC name is 2-amino-1-(1H-indol-3-yl)-1-phenylethane. The core structure consists of an indole nucleus connected at the 3-position to a 2-phenylethylamine moiety.
Synonyms and Related Compounds:
While direct synonyms are not prevalent in the literature, it is structurally related to several important classes of compounds:
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Tryptamines: The foundational structure is tryptamine (3-(2-aminoethyl)indole).
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Phenethylamines: The presence of the phenylethylamine backbone links it to this broad class of psychoactive compounds.
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α-Substituted Tryptamines: It is an analog of well-known compounds like α-methyltryptamine (AMT), where the phenyl group is replaced by a methyl group.[1]
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Indole-based Therapeutics: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2]
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂ | ChemDraw |
| Molecular Weight | 236.31 g/mol | ChemDraw |
| XLogP3 | 3.5 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Predicted) |
| Rotatable Bond Count | 3 | PubChem (Predicted) |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for α-phenyl-1H-indole-3-ethanamine.
Experimental Protocol:
Step 1: Vilsmeier-Haack Formylation of Indole
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To a stirred solution of dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃).
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Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
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Add a solution of indole in DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide.
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The precipitate, indole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.
Step 2: Henry Reaction with Phenylnitromethane
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Dissolve indole-3-carboxaldehyde and phenylnitromethane in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of a base, for example, ammonium acetate or an amine base like triethylamine.
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Reflux the mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Cool the reaction mixture and collect the crystalline product, 3-(2-nitro-1-phenylvinyl)-1H-indole, by filtration.
Step 3: Reduction of the Nitroalkene
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In an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
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Cool the suspension to 0°C and slowly add a solution of the nitroalkene from the previous step in the same solvent.
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After the addition, allow the reaction to stir at room temperature or with gentle heating until the reduction is complete.
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Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield α-phenyl-1H-indole-3-ethanamine.[3]
Analytical Characterization
The identity and purity of the synthesized α-phenyl-1H-indole-3-ethanamine should be confirmed using a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic signals for the indole protons, the phenyl protons, and the protons of the ethylamine side chain. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.
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¹³C NMR will provide information on the number and types of carbon atoms present, further confirming the structure.[2]
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
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Fragmentation patterns observed in MS/MS can provide further structural elucidation.
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High-Performance Liquid Chromatography (HPLC):
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HPLC can be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a common starting point for the analysis of such molecules.[4]
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Putative Biological Activity and Mechanism of Action
The biological activity of α-phenyl-1H-indole-3-ethanamine has not been explicitly reported. However, based on its structural similarity to other psychoactive tryptamines and phenethylamines, a potential interaction with the serotonergic system can be hypothesized.
Potential Signaling Pathway Involvement
Caption: Hypothesized interaction with the serotonergic synapse.
The phenyl group at the alpha position is a significant structural modification compared to other tryptamines. This could influence its binding affinity and selectivity for various serotonin (5-HT) receptor subtypes, as well as its interaction with the serotonin transporter (SERT). It is plausible that α-phenyl-1H-indole-3-ethanamine could act as a serotonin receptor agonist or a serotonin reuptake inhibitor.[5]
Future Directions and Applications
The unique structure of α-phenyl-1H-indole-3-ethanamine makes it an interesting candidate for further research.
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Pharmacological Profiling: A comprehensive screening against a panel of neurotransmitter receptors and transporters would be necessary to elucidate its precise mechanism of action.
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Medicinal Chemistry: The phenyl group offers a point for further chemical modification to explore structure-activity relationships. For instance, substitution on the phenyl ring could modulate potency and selectivity.
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Therapeutic Potential: Depending on its pharmacological profile, this compound could be investigated for its potential in treating conditions related to serotonergic dysfunction, such as depression, anxiety, or other neurological disorders. The indole nucleus itself is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[6]
Conclusion
α-Phenyl-1H-indole-3-ethanamine represents an intriguing yet underexplored molecule at the intersection of tryptamine and phenethylamine chemistry. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological investigation by leveraging established knowledge of related indole derivatives. Further research is warranted to fully uncover the chemical and pharmacological properties of this unique compound.
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